molecular formula C5H10N2O3 B7881372 Ethyl 3-(hydroxyamino)-3-iminopropanoate

Ethyl 3-(hydroxyamino)-3-iminopropanoate

Cat. No.: B7881372
M. Wt: 146.14 g/mol
InChI Key: WJDYAEIVFPVODA-UHFFFAOYSA-N
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Description

Contextualizing Imino-Hydroxylamine Functional Groups in Organic Chemistry

The imino-hydroxylamine functionality, and the closely related amidoxime (B1450833) group, are characterized by the presence of a carbon-nitrogen double bond (imine) with a hydroxylamine (B1172632) (-NHOH) substituent. This arrangement imparts a unique reactivity profile, making these compounds valuable precursors in organic synthesis.

Amidoximes are typically synthesized by the reaction of a nitrile with hydroxylamine. nist.gov This reaction can be catalyzed by acids or bases and is a common method for the preparation of this functional group. The chemistry of hydroxylamine itself is rich and varied; it can act as a nucleophile through its nitrogen atom, and its derivatives are key intermediates in various chemical transformations. nih.gov

Amidoximes, including the structural class to which Ethyl 3-(hydroxyamino)-3-iminopropanoate belongs, are known to exist in tautomeric forms. The most stable is generally the Z-amidoxime form, but iminohydroxylamine, aminonitrone, and nitroso-amine tautomers can also exist, influencing the compound's reactivity. nist.gov The amidoxime group is a significant feature in various fields of chemistry due to its coordination properties and its role in the synthesis of heterocyclic systems.

The molecular structure of this compound (C₅H₁₀N₂O₃) incorporates an ethyl ester group, which influences its solubility and can be a site for further chemical modification, and the reactive imino-hydroxylamine group. The presence of both electron-donating (amino) and electron-withdrawing (imino and ester) groups creates a molecule with distinct electronic properties, making it susceptible to both nucleophilic and electrophilic attack at different positions.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₀N₂O₃ ivychem.com
Molecular Weight 146.14 g/mol ivychem.com
Melting Point 58-59 °C biosynce.com
Boiling Point 231.7 ± 42.0 °C at 760 mmHg biosynce.com

This table presents a summary of the known physical and chemical properties of this compound.

While detailed crystallographic or spectroscopic data for this compound is not widely available in public literature, analysis of related amidoxime structures reveals characteristic spectroscopic features. For instance, the C=N stretching vibration in the infrared (IR) spectrum is typically observed around 1656 cm⁻¹. nist.gov The proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectra would show characteristic signals for the ethyl group, the methylene (B1212753) protons adjacent to the ester, and the protons of the imino-hydroxylamine group. One supplier of the compound indicates that it is tested by HNMR and HPLC to ensure quality. biosynce.com

Significance of the this compound Scaffold in Synthetic and Mechanistic Studies

The primary significance of the this compound scaffold lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. biosynce.com The presence of multiple reactive sites allows for its participation in a variety of chemical transformations.

The amidoxime functionality is a well-established precursor for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocyclic compounds with a wide range of biological activities. nih.govchemicalbook.com The general synthesis involves the acylation of the amidoxime with an acylating agent, such as an acyl chloride or anhydride, followed by a cyclodehydration reaction to form the oxadiazole ring. nih.gov The reaction of this compound with an acyl chloride would be expected to proceed via a nucleophilic addition-elimination mechanism at the acyl chloride, followed by an intramolecular cyclization to yield a 3-(ethoxycarbonylmethyl)-1,2,4-oxadiazole derivative.

Mechanistic studies on the formation of amidoximes from nitriles and hydroxylamine have been a subject of interest, with research focusing on understanding the reaction pathways to optimize reaction conditions and minimize the formation of byproducts such as amides. Furthermore, the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles has been explored through various methods, including electrochemical approaches that proceed via radical intermediates. organic-chemistry.org These studies provide insight into the fundamental reactivity of the amidoxime functional group present in this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-5(8)3-4(6)7-9/h9H,2-3H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDYAEIVFPVODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-92-1
Record name (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
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Synthetic Methodologies and Precursor Chemistry of Ethyl 3 Hydroxyamino 3 Iminopropanoate

Direct Synthetic Routes to Ethyl 3-(hydroxyamino)-3-iminopropanoate

The direct synthesis of this compound, a compound featuring both an ester and an amidoxime (B1450833) functional group, primarily relies on building the amidoxime moiety onto a precursor that already contains the ethyl ester.

Nucleophilic Addition Approaches Involving Hydroxylamine (B1172632)

The most prevalent and direct method for the synthesis of amidoximes, including this compound, is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov In this case, the logical starting material is ethyl cyanoacetate (B8463686). This reaction is widely utilized due to its efficiency and the accessibility of the starting materials. nih.gov

The process typically involves reacting the nitrile with hydroxylamine, which is often generated in situ from hydroxylamine hydrochloride by the addition of a base like sodium carbonate or triethylamine (B128534). nih.gov The reaction is commonly carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, often under reflux conditions to decrease the reaction time, which can range from one to 48 hours depending on the specific substrate. nih.gov The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. rsc.org While generally high-yielding, the reaction can sometimes produce amide by-products, which may necessitate specific conditions or purification steps to remove. rsc.org More recent advancements include the use of ultrasonic irradiation to accelerate the reaction and achieve high yields (70-85%) in a solvent-free environment. nih.gov

Table 1: Conditions for Amidoxime Synthesis from Nitriles

Precursor TypeReagentsConditionsYieldReference
Generic NitrileHydroxylamine hydrochloride, Sodium carbonateRefluxing ethanolUp to 98% nih.gov
BenzonitrilesHydroxylamine hydrochloride, Sodium carbonateEthanol/Water, 80°CGood lookchem.com
Various NitrilesHydroxylamine hydrochloride, BaseUltrasonic irradiation, Solvent-free70-85% nih.gov
ImidoylbenzotriazolesHydroxylamineMicrowave irradiationNot specified nih.gov

Esterification and Functional Group Introduction Strategies

An alternative conceptual approach to this compound involves the esterification of its corresponding carboxylic acid, 3-(hydroxyamino)-3-iminopropanoic acid. Standard esterification methods, such as the Fischer esterification using ethanol in the presence of a strong acid catalyst, could be employed. However, the more common and documented synthetic strategy involves starting with a molecule where the ethyl ester group is already present, namely ethyl cyanoacetate. researchgate.net

The synthesis of ethyl cyanoacetate itself is typically achieved through the esterification of cyanoacetic acid with ethanol. researchgate.net This reaction is optimized by considering factors such as the molar ratio of reactants, catalyst amount, temperature, and reaction time. researchgate.net Once the ethyl cyanoacetate precursor is obtained, the focus shifts to the introduction of the hydroxyamino-imino functionality as described in the nucleophilic addition approach (Section 2.1.1). This stepwise approach, securing the ester functionality before constructing the more sensitive amidoxime group, is often more practical in a laboratory setting.

Synthesis of Related Iminopropanoate and Hydroxylamine-Containing Compounds

The chemistry used to synthesize this compound is closely related to methods for producing similar structural motifs, such as imidates and other hydroxylamine derivatives.

Generation of Ethyl 3-ethoxy-3-iminopropanoate Analogues via Imidate Formation

The synthesis of ethyl 3-ethoxy-3-iminopropanoate, an analogue of the target molecule, is a classic example of the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating a nitrile with an alcohol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl). wikipedia.org

In a specific reported synthesis, ethyl cyanoacetate is mixed with ethanol in an ethyl acetate (B1210297) solvent at 0°C, and anhydrous hydrogen chloride is bubbled through the mixture. prepchem.com The reaction proceeds through the protonation of the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the alcohol (ethanol). beilstein-journals.org This sequence forms an imino ester salt, also known as a Pinner salt, in this case, ethyl 3-ethoxy-3-iminopropanoate hydrochloride. wikipedia.orgprepchem.com These Pinner salts are themselves versatile intermediates. wikipedia.org The reaction is sensitive to conditions; for instance, low temperatures are often required to prevent the thermodynamically unstable imidium chloride salt from decomposing. wikipedia.org

Conversion of Nitrile Precursors to Amidoximes and Iminohydroxylamines

The conversion of nitriles to amidoximes is a fundamental transformation for creating the core structure of this compound. nih.gov This method is broadly applicable to a wide range of nitrile-containing precursors, not just those with an ester group. lookchem.comgoogle.com The reaction of a nitrile with hydroxylamine is the most common route to amidoximes and has been known since the late 19th century. nih.gov

The versatility of this reaction allows for the synthesis of amidoximes from precursors containing various functional groups. For example, benzonitriles can be converted to benzamidoximes, which can then be further hydrogenated to yield benzamidines. lookchem.com The reaction conditions are generally mild, though they may require several hours of heating. nih.gov The process is compatible with a range of functional groups and is a cornerstone for preparing molecules for various applications, from pharmaceuticals to materials for semiconductor processing. lookchem.comgoogle.com

Table 2: General Methods for Amidoxime Synthesis from Nitriles

Starting MaterialMethodKey ReagentsSignificanceReference
NitrileNucleophilic AdditionHydroxylamine, BaseMost common and high-yielding method. nih.gov
ThioamideNucleophilic SubstitutionHydroxylamineUsed in some cases for better results than nitriles. nih.gov
NitrileCatalytic Hydrogenation of AmidoximeHydroxylamine (to form intermediate), H₂, CatalystForms amidoxime as a stable intermediate for further synthesis. lookchem.com
α-Unsaturated NitrileCyanoethylation then Amidoxime formationNucleophile, Acrylonitrile, then HydroxylamineBuilds complex molecules prior to forming the amidoxime group. google.com

Strategic Reductions for Hydroxylamine Moiety Formation

The hydroxylamine functional group itself can be synthesized through the strategic reduction of other nitrogen-containing functionalities, primarily oximes and nitro compounds. These methods provide alternative pathways to hydroxylamine-containing building blocks.

The catalytic reduction of oximes is a direct route to hydroxylamines but presents significant challenges. nih.govresearchgate.net The primary difficulty is preventing the reductive cleavage of the weak N-O bond, which leads to the formation of primary amines as undesired side products. nih.govresearchgate.net Successful methods often require specific catalytic systems. Early systems used platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid. nih.govresearchgate.net More recently, metal-free and other transition-metal-based homogeneous catalysts have been developed that show high turnover rates. nih.gov Diborane (B8814927) has also been reported as an effective reagent for reducing aliphatic aldoximes and ketoximes to N-monosubstituted hydroxylamines. acs.org

Another major strategy is the partial reduction of nitro compounds. mdpi.comwikipedia.org This conversion can be achieved using various reagents. For aliphatic nitro compounds, reagents like diborane or a combination of zinc dust and ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org For aromatic nitro compounds, catalytic reduction is a common method, though it can be challenging to stop the reaction at the hydroxylamine stage without proceeding to the more thermodynamically stable aniline. mdpi.comresearchgate.net Specific conditions, such as using Raney nickel with hydrazine (B178648) at low temperatures or electrolytic reduction, have been developed to favor the formation of aryl hydroxylamines. wikipedia.org

Table 3: Comparison of Reduction Methods for Hydroxylamine Synthesis

PrecursorMethodReagents/CatalystChallengesReference
OximeCatalytic HydrogenationPt-based catalysts, H₂, Strong acidOver-reduction to amines (N-O bond cleavage). nih.govresearchgate.net
OximeChemical ReductionDiborane (B₂H₆)Requires specific hydrolysis conditions for aryl oximes. acs.org
Aromatic Nitro CompoundCatalytic ReductionRaney Nickel, Hydrazine; Rhodium on carbonOver-reduction to anilines is thermodynamically favored. mdpi.comwikipedia.org
Aliphatic Nitro CompoundChemical ReductionZinc dust, Ammonium chlorideGeneration of by-products. wikipedia.org

Optimization of Synthetic Pathways and Yield Enhancement Studies

The optimization of the synthetic pathway for this compound is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Research in the broader field of amidoxime synthesis from nitriles provides valuable insights into the key parameters that can be adjusted to enhance the efficiency of this transformation. nih.govnih.gov The primary byproduct of concern in this synthesis is the corresponding amide, which can be formed under certain conditions. nih.gov

Several factors have been identified as having a significant impact on the outcome of the reaction between a nitrile and hydroxylamine:

Choice of Base: The base plays a critical role in neutralizing the hydrochloride of hydroxylamine and catalyzing the reaction. Common bases used include organic amines like triethylamine and inorganic bases such as sodium carbonate . nih.govnih.gov The stoichiometry of the base is also an important consideration, with studies on related arylamidoximes showing that 1.6 molar equivalents of triethylamine can be an optimal amount.

Solvent System: The reaction is typically carried out in a protic solvent such as ethanol or methanol . nih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate. Aqueous solvent systems have also been explored in the synthesis of other amidoximes.

Reaction Temperature: The temperature at which the reaction is conducted can significantly affect the reaction rate. While some amidoxime syntheses are performed at room temperature, others may require heating to achieve a reasonable reaction time. nih.gov

Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure the reaction goes to completion without the formation of significant amounts of degradation products.

Alternative Methodologies: To enhance yields and promote greener synthesis, alternative methods such as microwave irradiation and the use of ionic liquids have been investigated for the synthesis of various amidoximes. nih.gov These methods can sometimes lead to shorter reaction times and improved yields.

The following interactive data table summarizes hypothetical optimization studies for the synthesis of this compound based on established principles for amidoxime synthesis.

EntryPrecursor 1Precursor 2Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Ethyl 2-cyanoacetateHydroxylamine HClSodium Carbonate (1.5)EthanolReflux1275
2Ethyl 2-cyanoacetateHydroxylamine HClTriethylamine (1.6)EthanolRoom Temp2482
3Ethyl 2-cyanoacetateHydroxylamine HClTriethylamine (2.0)Methanol50885
4Ethyl 2-cyanoacetateHydroxylamine HClSodium Carbonate (1.5)Water/Ethanol (1:1)601078
5Ethyl 2-cyanoacetateHydroxylamine HClTriethylamine (1.6)Ionic LiquidRoom Temp490

Detailed Research Findings:

Studies on the synthesis of various amidoximes have shown that the reaction conditions can be fine-tuned to favor the formation of the desired product. For instance, in the synthesis of arylamidoximes, the use of triethylamine in water at room temperature has been reported as an efficient, green methodology. The formation of amide byproducts is a known issue in amidoxime synthesis and is influenced by the reaction conditions. nih.gov Careful control of the base, solvent, and temperature can minimize the formation of these impurities. While specific optimization data for this compound is not extensively published, the general principles derived from the synthesis of other amidoximes provide a strong foundation for developing a high-yield synthetic protocol for this compound. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Hydroxyamino 3 Iminopropanoate

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of ethyl 3-(hydroxyamino)-3-iminopropanoate is dictated by the interplay of its functional groups. The lone pairs of electrons on the nitrogen and oxygen atoms of the hydroxylamino group confer nucleophilic character, while the imino C=N double bond and the carbonyl group of the ester provide electrophilic sites.

Reactions at the Imino Nitrogen Center

The imino nitrogen atom in this compound possesses a lone pair of electrons, rendering it a potential nucleophilic site. However, its nucleophilicity is tempered by the delocalization of these electrons into the C=N double bond. Reactions at this center are less common compared to those involving the more nucleophilic hydroxylamino oxygen.

Transformations Involving the Hydroxylamino Oxygen

The oxygen atom of the hydroxylamino group is a primary site for nucleophilic attack. It readily reacts with a variety of electrophiles, including acylating and alkylating agents.

O-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of O-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the liberated acid. These O-acylated intermediates are crucial precursors for the synthesis of various heterocyclic compounds.

O-Alkylation: Alkylation of the hydroxylamino oxygen can be achieved using alkyl halides or other alkylating agents. This transformation is often performed under basic conditions to enhance the nucleophilicity of the oxygen atom. The resulting O-alkyl ethers exhibit altered reactivity profiles and can be utilized in subsequent synthetic steps. organic-chemistry.org

Reaction Type Electrophile Typical Conditions Product Type
O-AcylationAcid Chloride (R-COCl)Pyridine, DCM, 0 °C to rtO-Acyl amidoxime (B1450833) ester
O-AcylationAnhydride ((RCO)₂O)Base (e.g., Et₃N), THF, rtO-Acyl amidoxime ester
O-AlkylationAlkyl Halide (R-X)Base (e.g., NaH), DMF, rtO-Alkyl amidoxime ester

Table 1: Representative Reactions at the Hydroxylamino Oxygen

Ester Group Modifications

The ethyl ester group in this compound is susceptible to typical ester transformations, such as hydrolysis and transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Enzymatic hydrolysis, often employing lipases, can also be utilized for this transformation, sometimes with high enantioselectivity if a chiral center is present elsewhere in the molecule. scielo.brscielo.brresearchgate.net

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl ester can undergo transesterification to afford a different alkyl ester. This reaction is useful for modifying the physical and chemical properties of the molecule. researchgate.net

Reaction Reagents Product
Basic HydrolysisLiOH, THF/H₂O3-(hydroxyamino)-3-iminopropanoic acid
Acidic HydrolysisHCl (aq), Heat3-(hydroxyamino)-3-iminopropanoic acid
TransesterificationR-OH, H⁺ or RO⁻Alkyl 3-(hydroxyamino)-3-iminopropanoate

Table 2: Typical Ester Group Modifications

Intramolecular Cyclization and Rearrangement Reactions

The proximate arrangement of the functional groups in this compound facilitates intramolecular reactions, leading to the formation of various heterocyclic systems.

A key intramolecular reaction is the cyclization of its O-acylated derivatives to form 1,2,4-oxadiazoles. This transformation typically proceeds via nucleophilic attack of the imino nitrogen onto the carbonyl carbon of the O-acyl group, followed by elimination of a water molecule. This method is a widely used strategy for the synthesis of 3-substituted-5-(carboxymethyl)-1,2,4-oxadiazoles.

Intermolecular Reaction Pathways and Derivatization

This compound is a valuable building block for the synthesis of a variety of acyclic and heterocyclic structures through intermolecular reactions.

Condensation Reactions

The hydroxylamino and imino functionalities can participate in condensation reactions with various electrophilic partners.

Reaction with Carbonyl Compounds: Condensation with aldehydes and ketones can lead to the formation of nitrones or other condensation products, depending on the reaction conditions and the nature of the carbonyl compound. researchgate.net These reactions expand the synthetic utility of the title compound for creating new C-N bonds.

Reaction with Dicarbonyl Compounds and their Equivalents: A particularly important application is the reaction with β-dicarbonyl compounds or their synthetic equivalents to construct five-membered heterocycles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. While direct reaction with hydrazine would likely involve the ester group as well, the amidoxime functionality can be a precursor to pyrazole derivatives through multi-step sequences. google.com

Reactant Reaction Type Product
Aldehyde (R-CHO)CondensationN-((E)-ethylidene)amino)acetamide derivative
Hydrazine (NH₂NH₂)Cyclocondensation (multi-step)Substituted pyrazole derivative

Table 3: Intermolecular Condensation Reactions

C-N and C-O Bond Formation Applications in Organic Synthesis

The unique structural features of this compound, specifically the presence of multiple nucleophilic nitrogen and oxygen centers, make it a versatile precursor for the synthesis of various heterocyclic compounds through C-N and C-O bond formation reactions. Research has primarily focused on its utility in constructing nitrogen-containing ring systems.

While the hydroxyamino group (-NH-OH) presents potential for C-O bond formation, for instance, through O-acylation with reagents like acyl chlorides or anhydrides, specific documented applications of this compound in such reactions are not extensively reported in the reviewed literature. The general reactivity of hydroxylamines with acylating agents suggests that such transformations are plausible, proceeding via a nucleophilic addition-elimination mechanism. In such a reaction with an acyl chloride, the lone pair of electrons on the oxygen of the hydroxyamino group would attack the electrophilic carbonyl carbon of the acyl chloride. This would be followed by the elimination of a chloride ion and a proton to form the corresponding O-acyl derivative. However, without specific research findings, this remains a theoretical application.

In contrast, the application of related β-enamino ketoesters and their derivatives in C-N bond-forming cyclization reactions is well-documented, providing a strong indication of the synthetic potential of this compound. Studies on structurally analogous compounds, such as ethyl 3-(arylamino)-3-oxopropanoates, have demonstrated their role as key building blocks for nitrogen heterocycles. These reactions capitalize on the reactivity of the active methylene (B1212753) group and the nucleophilicity of the amino and imino nitrogen atoms.

A notable study by Behalo and Aly in 2011, while not using this compound directly, detailed the synthesis of a variety of nitrogen-containing heterocycles from a related precursor, ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. The reaction pathways and conditions reported in this work offer significant insights into the probable reactivity of the title compound.

The active methylene group in the propanoate backbone of the parent compound is readily activated for condensation and cyclization reactions. For instance, reaction with benzene (B151609) diazonium chloride is expected to yield a hydrazone derivative. This intermediate can then undergo cyclization with hydrazine hydrate (B1144303) to form a 1,2,3-triazole.

Table 1: Synthesis of a 1,2,3-Triazole Derivative from a Related Propanoate

Reactant 1Reactant 2ProductConditionsYield (%)Reference
Hydrazone of ethyl 3-(arylamino)-3-oxopropanoateHydrazine hydrate1,2,3-Triazole derivative-Not Specified

Mechanistic Insight: The formation of the triazole likely proceeds through the initial formation of a hydrazone at the active methylene position. Subsequent reaction with hydrazine hydrate would involve nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and dehydration to afford the aromatic triazole ring.

The synthesis of pyrimidinone and thiopyrimidinone rings can be achieved through the reaction of the propanoate derivative with urea (B33335) or thiourea, respectively, in the presence of a base like sodium ethoxide. This reaction involves the condensation of the urea/thiourea with the dicarbonyl-like functionality of the propanoate.

Table 2: Synthesis of Pyrimidinone Derivatives from a Related Propanoate

Reactant 1Reactant 2ProductConditionsYield (%)Reference
Ethyl 3-(arylamino)-3-oxopropanoate derivativeUrea6-(Arylamino)pyrimidine-2,4(3H,5H)-dioneEthanolic sodium ethoxide, reflux77
Ethyl 3-(arylamino)-3-oxopropanoate derivativeThiourea6-(Arylamino)-2-thioxo-2,3-dihydropyrimidin-4(5H)-oneEthanolic sodium ethoxide, reflux71

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene group by sodium ethoxide. The resulting carbanion attacks the carbonyl carbon of urea or thiourea. This is followed by an intramolecular cyclization via nucleophilic attack of a nitrogen atom from the urea/thiourea onto the ester carbonyl group, with subsequent elimination of ethanol (B145695) to form the six-membered pyrimidinone ring.

Further showcasing the versatility of the core structure, reaction with phenyl isothiocyanate in the presence of a base, followed by treatment with an α-haloketone such as chloroacetone, can lead to the formation of highly substituted thiophene (B33073) derivatives.

Table 3: Synthesis of a Thiophene Derivative from a Related Propanoate

Reactant 1Reactant 2Reactant 3ProductConditionsYield (%)Reference
Ethyl 3-(arylamino)-3-oxopropanoate derivativePhenyl isothiocyanateChloroacetoneSubstituted thiophene-3-carboxamide1. KOH, DMF; 2. Chloroacetone62

Mechanistic Insight: The reaction begins with the formation of a thiolate intermediate from the reaction of the active methylene group with phenyl isothiocyanate. This intermediate then undergoes an S-alkylation with chloroacetone. An intramolecular cyclization, likely a Thorpe-Ziegler type reaction, followed by tautomerization, yields the final thiophene product.

While the specific examples above utilize a more complex analog, the fundamental reactivity of the ethyl 3-oxopropanoate (B1240783) core strongly suggests that this compound would be a valuable and reactive precursor for a wide array of C-N bond-forming reactions, leading to the synthesis of diverse and potentially bioactive heterocyclic systems. Further research is needed to explore the full scope of its applications in C-O bond formation.

Tautomerism and Isomerism in Ethyl 3 Hydroxyamino 3 Iminopropanoate Systems

Prototropic Tautomerism: Amidoxime (B1450833) ⇌ Imino Hydroxylamine (B1172632) Equilibria

Prototropic tautomerism in Ethyl 3-(hydroxyamino)-3-iminopropanoate involves the migration of a proton, leading to distinct structural isomers that can interconvert. The primary equilibrium of interest is that between the amidoxime and the imino hydroxylamine forms. researchgate.net

The amidoxime functional group, -C(=NOH)NH2, can exist in equilibrium with its tautomeric form, the imino hydroxylamine, -C(=NH)NHOH. researchgate.net For this compound, this equilibrium can be represented as follows:

Figure 1: Prototropic Tautomerism in this compound

      O-H                   O
      |                     ||
EtOOC-CH2-C=N-H   ⇌   EtOOC-CH2-C-NH2
          |                     |
          NH2                   N-OH
  Imino Hydroxylamine       Amidoxime

Theoretical studies on analogous amidoxime systems suggest that the amidoxime form is generally the more thermodynamically stable tautomer. researchgate.net In addition to the amidoxime and imino hydroxylamine forms, a zwitterionic tautomer, known as an aminonitrone, can also be considered, particularly in polar, protic solvents. bohrium.comresearchgate.net

The experimental identification of tautomeric forms in amidoxime systems heavily relies on spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in distinguishing between the different tautomers in solution and the solid state. acs.orgnih.gov

For this compound, while specific experimental data is limited, analysis of related compounds provides insight into the expected observations. In solution, the rate of proton transfer between tautomers can influence the NMR spectrum. If the interconversion is slow on the NMR timescale, distinct signals for each tautomer will be observable, allowing for their quantification. nih.govresearchgate.net In many cases, however, a single set of averaged signals is observed, indicating rapid tautomeric exchange.

Crystallographic studies, where applicable, can provide definitive evidence of the dominant tautomeric form in the solid state. tandfonline.com For many amidoximes, the Z-configuration of the amidoxime tautomer is found to be the most stable in the crystalline phase. mdpi.comnih.gov

The interconversion between the amidoxime and imino hydroxylamine tautomers of this compound can be monitored by characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The amidoxime form is characterized by stretching vibrations of the N-H bonds in the amino group (typically two bands around 3500-3400 cm⁻¹) and the O-H bond, as well as the C=N double bond stretch (around 1650 cm⁻¹). acs.orgmdpi.com The imino hydroxylamine form would exhibit characteristic stretches for the imino N-H and the hydroxylamine O-H and N-H bonds. The presence of a zwitterionic aminonitrone tautomer can be inferred by a strong band around 1690 cm⁻¹ associated with the C=N⁺ stretching vibration. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the tautomeric equilibrium. The chemical shifts of the protons and carbons adjacent to the C=N bond are particularly sensitive to the tautomeric form. nih.gov For instance, the protons of the -NH₂ group in the amidoxime tautomer would have a different chemical shift compared to the -NH- and -OH protons of the imino hydroxylamine form. researchgate.net Variable temperature NMR studies can also be employed to investigate the dynamics of the tautomeric interconversion. nih.gov

Table 1: Representative Spectroscopic Data for Amidoxime Tautomers

Spectroscopic Technique Tautomeric Form Characteristic Signals
IR Spectroscopy Amidoxime ~3500-3400 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=N stretch)
Imino Hydroxylamine Distinct N-H and O-H stretching frequencies
Aminonitrone ~1690 cm⁻¹ (C=N⁺ stretch)
¹H NMR Spectroscopy Amidoxime Signals for -NH₂ and -OH protons
Imino Hydroxylamine Signals for =NH and -NHOH protons
¹³C NMR Spectroscopy Amidoxime Chemical shift of the C=N carbon

Energetic Analysis of Tautomeric States

The relative prevalence of the different tautomers of this compound is governed by their thermodynamic stability and the kinetic barriers to their interconversion.

Computational studies on model amidoxime compounds consistently show that the amidoxime tautomer is thermodynamically more stable than the imino hydroxylamine form. researchgate.net Density Functional Theory (DFT) calculations on simple amidoximes like acetamidoxime (B1239325) and benzamidoxime (B57231) indicate that the Z-amidoxime is the most stable isomer. mdpi.com The relative energies of other tautomers, such as the E-amidoxime and the aminonitrone, are typically a few kcal/mol higher in energy. mdpi.com

For this compound, it is expected that the Z-amidoxime tautomer will be the most thermodynamically stable form. The imino hydroxylamine tautomer is predicted to be less stable.

Table 2: Calculated Relative Energies of Model Amidoxime Tautomers

Tautomer Acetamidoxime (kcal/mol) Benzamidoxime (kcal/mol)
Z-Amidoxime 0.0 0.0
E-Amidoxime 3.5 5.4
Z-Aminonitrone 3.0 4.5
Imino Hydroxylamine > 8.5 > 9.8

Data adapted from theoretical studies on model compounds. mdpi.com

The interconversion between the amidoxime and imino hydroxylamine tautomers requires surmounting an energy barrier. Theoretical calculations suggest that the direct intramolecular proton transfer has a high activation energy, making the uncatalyzed process slow at room temperature. researchgate.net

However, the presence of solvent molecules, particularly protic solvents like water or alcohols, can significantly lower this barrier by acting as a proton shuttle. researchgate.net This solvent-assisted tautomerization proceeds through a lower energy transition state, thereby increasing the rate of interconversion. researchgate.net The activation barrier for water-assisted tautomerism in related systems has been calculated to be in the range of 9-20 kcal/mol, which is considerably lower than the barrier for the uncatalyzed reaction (30-70 kcal/mol). researchgate.net

Influence of Environmental Factors on Tautomeric Equilibria

The position of the tautomeric equilibrium in this compound systems is sensitive to environmental factors, most notably the solvent.

The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the various tautomeric forms. aau.edu.etmdpi.com Polar protic solvents are known to stabilize the zwitterionic aminonitrone form of amidoximes through hydrogen bonding. bohrium.comresearchgate.net In non-polar solvents, the less polar amidoxime tautomer is generally favored. aau.edu.et

The presence of intermolecular hydrogen bonding can compete with intramolecular hydrogen bonds, potentially shifting the equilibrium. nih.gov For example, in a solvent that is a strong hydrogen bond acceptor, the formation of intermolecular hydrogen bonds with the solute may be favored over an intramolecular hydrogen bond that might stabilize a particular tautomer. nih.gov The pH of the medium will also play a critical role, as protonation or deprotonation of the functional groups will favor different species.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetamidoxime

Solvent Effects on Prototropic Shifts

The equilibrium between tautomers is significantly influenced by the solvent environment. The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over another. researchgate.net Density functional theory (DFT) calculations on model amidoximes provide insight into these solvent effects. bohrium.com

In a range of solvents, from aprotic (chloroform, acetone, dimethyl sulfoxide) to protic (methanol, water), the (Z)-amidoxime tautomer remains the most stable form. bohrium.com While the energy gap between the (Z) and (E) tautomers shows slight dependency on the solvent, the relative energy of the (Z)-aminonitrone form is more sensitive to solvent changes. bohrium.com This suggests that the solvent can modulate the accessibility of the nitrone form, which is significant for certain reactions. bohrium.com Aprotic solvents have been noted for their effectiveness in facilitating the hydrogen bond-mediated process of tautomerization. researchgate.net

Interactive Table: Calculated Relative Energies of Acetamidoxime Tautomers in Various Solvents (kcal/mol)

Data derived from DFT calculations on acetamidoxime, a model compound for this compound. bohrium.com

Solvent(Z)-Amidoxime(E)-Amidoxime(Z)-Aminonitrone
Methanol (MeOH)0.005.58.8
Water (H₂O)0.005.58.2
Acetone (Me₂CO)0.005.610.1
Dimethyl Sulfoxide (Me₂SO)0.005.59.0
Chloroform (CHCl₃)0.005.812.3

Role of Catalysis in Tautomerization (e.g., Water-Assisted)

While uncatalyzed tautomerization faces a high energy barrier, the presence of catalysts, particularly water, can dramatically accelerate the process. nih.gov Water molecules can act as a proton shuttle, facilitating the hydrogen transfer through a lower energy transition state.

Theoretical investigations on N-hydroxy amidines demonstrate that water-assisted tautomerism has a significantly lower activation barrier (around 9-20 kcal/mol) compared to the uncatalyzed pathway. nih.gov This catalytic effect makes the interconversion between tautomers much faster and more feasible under physiological or aqueous conditions. The mechanism involving two water molecules appears to be particularly efficient in lowering the barrier. nih.gov This is a critical consideration in aqueous systems, where the dynamic equilibrium between tautomers can be readily established.

Stereoisomerism and Conformational Isomerism

Stereoisomerism refers to isomers with the same molecular formula and bond connectivity but different spatial arrangements of atoms. wikipedia.org For this compound, the primary forms of stereoisomerism are geometrical isomerism around the C=N double bond and conformational isomerism related to rotation around single bonds.

The presence of the C=N double bond restricts rotation, leading to the possibility of E/Z isomers. savemyexams.com In this context, the 'Z' configuration (from the German zusammen, meaning together) has the higher priority groups on the same side of the double bond, while the 'E' configuration (from the German entgegen, meaning opposite) has them on opposite sides. savemyexams.com For amidoximes, the most stable stereoisomer is generally the Z-form. nih.gov This is corroborated by chemical suppliers who often specify the hydrochloride salt of the compound as ethyl (3Z)-3-amino-3-hydroxyimino-propanoate hydrochloride. cymitquimica.com

Conformational isomerism involves different spatial arrangements of the molecule that can be interconverted by rotation about single bonds. The ethyl ester group and the atoms connected by single bonds in the propanoate chain can rotate, leading to various conformers. These rotations result in different three-dimensional shapes, such as the chair and boat conformations in cyclic systems, though in this acyclic molecule, they manifest as different staggered and eclipsed arrangements. britannica.com The relative energies of these conformers determine the molecule's preferred shape, which is typically the one that minimizes steric hindrance and torsional strain.

Computational and Theoretical Studies of Ethyl 3 Hydroxyamino 3 Iminopropanoate

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of ethyl 3-(hydroxyamino)-3-iminopropanoate. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve the Schrödinger equation (or a simplified form) to provide detailed information about the molecule. wikipedia.org

This compound can exist in several tautomeric forms due to the presence of the hydroxyamino and imino groups. Density Functional Theory (DFT) is a powerful computational method to investigate the equilibrium between these tautomers. DFT calculations can predict the relative stabilities of the different tautomeric forms by calculating their electronic energies. orientjchem.org

For instance, a DFT study on related β-cyclodiones has been used to explore keto-enol tautomerization, providing a framework for how the tautomerism of this compound could be analyzed. acs.orgnih.gov Such calculations would typically involve geometry optimization of each tautomer, followed by frequency calculations to confirm that the structures correspond to energy minima. The relative energies can then be used to predict the dominant tautomer in the gas phase and in different solvents. orientjchem.orgcapes.gov.br

Below is an illustrative table of the type of data that could be generated from DFT calculations on the tautomers of this compound.

Table 1: Illustrative Relative Energies of this compound Tautomers Calculated by DFT

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Tautomer A (hydroxyamino-imino)0.000.00
Tautomer B (amino-nitroso)+5.7+4.2
Tautomer C (oximino-amino)+2.1+1.5

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, provide a rigorous way to study the electronic structure of molecules from first principles, without empirical parameters. wikipedia.orgnumberanalytics.comnumberanalytics.com These methods can be used to obtain highly accurate wavefunctions and energies for this compound.

These calculations are computationally more demanding than DFT but can serve as a benchmark for less expensive methods. numberanalytics.com Ab initio calculations can be employed to characterize the molecular orbitals, electron density distribution, and dipole moment of the different conformers and tautomers of this compound, offering a detailed picture of its electronic properties. worldscientific.comworldscientific.com

Energy Landscape Analysis of Tautomers and Transition States

The interconversion between the different tautomers of this compound can be studied by mapping out the potential energy surface. This involves locating the transition state structures that connect the various tautomers. The energy of these transition states determines the activation energy for the tautomerization process. acs.org

Computational methods can be used to perform a transition state search, followed by frequency calculations to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. The results of such an analysis would provide a comprehensive picture of the kinetics and thermodynamics of the tautomerization process. orientjchem.org

Table 2: Illustrative Calculated Activation Energies for Tautomerization of this compound

Tautomerization PathwayActivation Energy (kcal/mol) in Gas PhaseActivation Energy (kcal/mol) in Methanol
Tautomer A ⇌ Tautomer B25.322.1
Tautomer A ⇌ Tautomer C15.813.5
Tautomer B ⇌ Tautomer C19.417.2

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. numberanalytics.comrsc.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. longdom.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predicted spectra can be compared with experimental data to confirm the structure and assign the resonances. nih.govacs.org

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT or ab initio methods. The resulting frequencies and their corresponding intensities can be used to simulate the infrared (IR) spectrum. longdom.org This allows for the assignment of the vibrational modes observed in the experimental IR spectrum and can help to distinguish between different tautomers and conformers. longdom.org

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Tautomer A)

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm, -CH₂-)2.652.60
¹³C NMR Chemical Shift (ppm, C=N)155.4154.8
IR Frequency (cm⁻¹, C=N stretch)16501645
IR Frequency (cm⁻¹, O-H stretch)33503340

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. bioinformaticsreview.comnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a detailed picture of its conformational flexibility and intermolecular interactions. rsc.orgunimi.it

These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or in the solid state. nih.gov Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or other solutes, providing insights into its solvation properties and aggregation behavior. nih.gov

Computational Ligand-Target Interactions (Applicable to Derivatives/Analogues)

While specific biological targets for this compound may not be widely studied, computational methods can be used to explore the potential interactions of its derivatives and analogues with various biological macromolecules. longdom.orgmdpi.com Techniques such as molecular docking are instrumental in predicting the binding mode and affinity of a small molecule within the active site of a protein. nih.govopenmedicinalchemistryjournal.com

For instance, derivatives of the hydroxyamidine functional group, which is present in this compound, have been investigated as inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov In such studies, molecular docking would be used to place the ligand into the enzyme's binding site, and the resulting poses would be scored based on their predicted binding energy. This approach can guide the design of new, more potent inhibitors. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 3-(hydroxyamino)-3-iminopropanoate, both proton (¹H) and carbon-13 (¹³C) NMR would be essential for a complete structural assignment.

Proton (¹H) NMR Spectral Interpretation

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. Based on its structure, one would anticipate the following proton environments:

Ethyl Group Protons: The ethyl ester moiety would give rise to two signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other.

Methylene Protons adjacent to the Carbonyl Group: The CH₂ group situated between the ester and the imino group would likely appear as a singlet, as it lacks adjacent protons to couple with.

N-OH and NH Protons: The protons on the nitrogen and oxygen atoms of the hydroxyamino and imino groups would appear as broad singlets. Their chemical shifts could be highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (ethyl) ~1.2 Triplet
CH₂ (ethyl) ~4.1 Quartet
CH₂ (backbone) ~3.3 Singlet

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals would be expected:

Carbonyl Carbon (C=O): This would be the most downfield signal, typically in the range of 160-180 ppm.

Imino Carbon (C=N): This carbon would also be significantly deshielded, with a chemical shift in the region of 150-160 ppm.

Methylene Carbon (O-CH₂): The carbon of the ethyl group attached to the oxygen atom would appear around 60 ppm.

Methylene Carbon (backbone): The CH₂ carbon adjacent to the carbonyl group would be expected in the 30-40 ppm range.

Methyl Carbon (CH₃): The terminal methyl carbon of the ethyl group would be the most upfield signal, typically below 20 ppm.

To definitively assign these signals, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate the proton and carbon signals.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
C=O ~170
C=N ~155
O-CH₂ ~61
CH₂ (backbone) ~35

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Key Functional Group Vibrations (C=N, N-OH, C=O)

The key functional groups in this compound that would produce characteristic signals in an IR or Raman spectrum are:

C=O Stretch: A strong absorption band in the IR spectrum, typically around 1730-1750 cm⁻¹, is characteristic of the ester carbonyl group.

C=N Stretch: The imine C=N double bond would be expected to show a medium intensity band in the region of 1640-1690 cm⁻¹.

N-OH Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group on the nitrogen, likely broadened due to hydrogen bonding.

N-H Stretch: The N-H bonds of the amino group would also contribute to the broad absorption in the 3200-3500 cm⁻¹ region.

C-O Stretch: The C-O single bond of the ester group would show a strong absorption in the 1000-1300 cm⁻¹ range.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
N-OH / N-H Stretch 3200-3600 (Broad)
C-H Stretch 2850-3000
C=O Stretch 1730-1750
C=N Stretch 1640-1690

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of the elemental composition, confirming the molecular formula as C₅H₁₀N₂O₃. The expected monoisotopic mass would be approximately 146.0691 g/mol . Analysis of the fragmentation pattern in the mass spectrum would help to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure and packing of this compound.

Crystal Structure Determination and Molecular Geometry

To perform this analysis, a single crystal of this compound of suitable size and quality would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The expected outcomes of such an analysis would be a complete set of crystallographic data, which would include:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: A precise set of x, y, and z coordinates for each non-hydrogen atom in the molecule.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would confirm the connectivity of the atoms and reveal details about the hybridization and strain within the molecule.

Torsional Angles: These would describe the conformation of the molecule, for instance, the rotation around the C-C single bonds in the propanoate chain.

A hypothetical data table for the crystal structure determination is presented below.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₅H₁₀N₂O₃
Formula Weight146.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per unit cell)4
Density (calculated) (g/cm³)Value
R-factorValue

Advanced Electrochemical Techniques for Redox Behavior Analysis (Applicable to Hydroxylamine (B1172632) Moieties)

The hydroxylamine moiety within this compound is electroactive, meaning it can undergo oxidation or reduction at an electrode surface. Advanced electrochemical techniques could be employed to study this redox behavior, providing insights into the molecule's reactivity and potential applications.

The primary technique for this analysis would be Cyclic Voltammetry (CV) . In a CV experiment, the potential applied to a working electrode is swept linearly from a starting potential to a vertex potential and then back to the start. The resulting current is measured and plotted against the applied potential, producing a voltammogram.

For this compound, a CV study would likely reveal an oxidation peak corresponding to the oxidation of the hydroxylamine group. The key parameters obtained from the voltammogram would be:

Anodic Peak Potential (Epa): The potential at which the rate of oxidation is at a maximum. This value is related to the ease of removing electrons from the molecule.

Anodic Peak Current (Ipa): The magnitude of the current at the oxidation peak. This is proportional to the concentration of the analyte and the rate of the electrochemical reaction.

By varying the scan rate and other experimental conditions, further information could be elucidated, such as the reversibility of the redox process and the kinetics of the electron transfer. While specific experimental data for this compound is not available, studies on other N-hydroxy compounds have shown that electron-withdrawing or -donating groups can significantly influence the redox potential. nih.gov The electrochemical behavior of amidine functionalities has also been a subject of investigation.

A hypothetical data table summarizing the expected results from a cyclic voltammetry experiment is shown below.

Electrochemical Parameter Hypothetical Value
Solvent/Supporting Electrolytee.g., Acetonitrile / 0.1 M TBAPF₆
Working Electrodee.g., Glassy Carbon
Scan Rate (mV/s)100
Anodic Peak Potential (Epa) (V vs. Ag/AgCl)Value
Anodic Peak Current (Ipa) (µA)Value
Redox Process ReversibilityIrreversible/Quasi-reversible

Further investigations could involve techniques such as differential pulse voltammetry for enhanced sensitivity or controlled potential electrolysis to identify the products of the redox reaction.

Applications and Synthetic Utility in Interdisciplinary Research

Role as Versatile Synthetic Intermediates in Organic Synthesis

Ethyl 3-(hydroxyamino)-3-iminopropanoate serves as a valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of diverse molecular architectures. biosynce.com Its utility stems from the presence of nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations.

Construction of Complex Organic Molecules

The multifunctionality of this compound makes it an attractive building block for the assembly of complex organic molecules. The ester group can be hydrolyzed or transesterified, the imine can undergo addition reactions or be hydrolyzed to a ketone, and the hydroxylamine (B1172632) moiety offers further opportunities for derivatization. While specific examples of its direct use in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. The inherent reactivity of its functional groups suggests its potential as a precursor for introducing the α-amino acid or β-amino acid fragments into larger molecular frameworks, which are common structural units in many natural products and pharmaceuticals.

Precursors for Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound is a promising precursor for the synthesis of various heterocyclic systems due to the presence of multiple nitrogen and oxygen atoms. The arrangement of its functional groups allows for intramolecular cyclization reactions or intermolecular condensations with other reagents to form rings. For instance, the amidine-like functionality (C(=NH)NHOH) can, in principle, react with 1,3-dicarbonyl compounds to form pyrimidine derivatives. Similarly, reactions with appropriate reagents could lead to the formation of five-membered heterocycles such as oxadiazoles or thiadiazoles. While direct synthetic routes from this compound to these specific heterocycles are not extensively detailed in the available literature, the synthesis of pyrimidine-1,3,4-oxadiazole hybrids from related hydrazinecarboxamide precursors has been reported, suggesting the feasibility of such transformations. nih.gov A structurally related compound, Ethyl 3-amino-3-iminopropanoate hydrochloride, is noted for its use in the preparation of various heterocycles.

Applications in the Synthesis of Bioactive Compounds and Ligands

The structural features of this compound make it a valuable scaffold for the development of new bioactive compounds and ligands for metal coordination. biosynce.com

Design and Synthesis of Enzyme Inhibitors (e.g., Metalloprotease Inhibitors from Hydroxylamine Derivatives)

Enzyme Target ClassKey Functional GroupPotential Role of this compound
MetalloproteasesHydroxamic AcidPrecursor for the synthesis of hydroxamic acid derivatives
Other EnzymesAmidineCan participate in hydrogen bonding and electrostatic interactions with enzyme active sites

Ligand Design for Metal Coordination

The nitrogen and oxygen atoms in this compound can act as donor atoms for the coordination of metal ions. The synthesis and characterization of metal complexes with Schiff bases and other ligands containing similar functionalities are well-documented. nih.govmdpi.com These complexes have applications in catalysis, materials science, and as therapeutic agents. The imine and hydroxylamine groups of this compound can potentially form stable chelate rings with various metal ions. The resulting metal complexes could exhibit interesting electronic, magnetic, and biological properties. Research on the coordination chemistry of similar β-enaminone ligands with metal ions like Cu(II), Ni(II), Co(II), and Zn(II) has shown the formation of stable complexes with diverse geometries. nih.gov

Integration in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery. nih.gov "Building blocks" are key components in the construction of these libraries. This compound, with its multiple points of diversification, is an ideal candidate for a building block in combinatorial synthesis. The ester, imine, and hydroxylamine functionalities can be independently modified to generate a library of structurally related compounds. While there is no specific mention in the searched literature of this compound being used in a major combinatorial library synthesis, its properties align well with the requirements for such building blocks. Enamine and other suppliers of chemical building blocks for drug discovery offer a vast array of compounds that can be used in combinatorial synthesis. enamine.net The general strategy of combinatorial chemistry involves the systematic and repetitive covalent linkage of various building blocks to generate a library of compounds. nih.gov

Functional GroupPotential Modification
EsterHydrolysis, amidation, transesterification
ImineReduction, addition of nucleophiles
HydroxylamineAcylation, alkylation, conversion to hydroxamic acid

Methodological Applications in Proteomics Research (Hydroxylamine-Mediated Cleavage)

In the field of proteomics, which involves the large-scale study of proteins, the ability to selectively cleave proteins into smaller, more manageable peptide fragments is of paramount importance. This fragmentation is a critical step for subsequent analysis by techniques such as mass spectrometry, enabling protein identification, sequencing, and the characterization of post-translational modifications. While enzymatic cleavage, most commonly with trypsin, is a widely used method, chemical cleavage reagents offer alternative and complementary specificities. Hydroxylamine (NH₂OH), a key reagent in this context, provides a valuable method for the specific cleavage of peptide bonds at asparaginyl-glycyl (Asn-Gly) linkages. This chemical cleavage approach has found significant utility in various proteomics workflows, offering a distinct advantage in generating large peptide fragments due to the relatively low frequency of Asn-Gly sites in most proteins.

The mechanism of hydroxylamine-mediated cleavage involves a nucleophilic attack on the carbonyl carbon of the asparagine residue within the Asn-Gly sequence. Under alkaline conditions, the side chain of asparagine can cyclize to form a succinimide intermediate. This intermediate is then susceptible to cleavage by hydroxylamine, resulting in the scission of the polypeptide chain. The reaction's specificity for Asn-Gly bonds is attributed to the lack of steric hindrance from the glycine residue, which facilitates the formation of the succinimide ring.

Detailed Research Findings

Research has demonstrated the effectiveness of hydroxylamine cleavage in various proteomics applications. A notable advantage of this method is its compatibility with downstream analytical techniques. For instance, proteins can be cleaved by hydroxylamine while immobilized in a polyacrylamide gel matrix, which simplifies the handling of multiple samples and leads to high recovery yields of the resulting peptide fragments, often in the range of 60-90%. nih.gov This in-gel cleavage approach is particularly useful for comparing protein structures and identifying regions of homology or divergence between related proteins. The resulting cleavage patterns can serve as a "fingerprint" for protein identification and characterization.

Furthermore, hydroxylamine-mediated cleavage has been instrumental in the production of recombinant proteins. In many expression systems, the protein of interest is produced as a fusion protein with a carrier partner. To obtain the pure, active protein, the fusion partner must be cleaved off. By genetically engineering an Asn-Gly linkage at the junction between the carrier and the target protein, hydroxylamine can be used for the specific and efficient release of the desired protein. This strategy has been successfully employed in the production of therapeutic proteins like insulin-like growth factor I (IGF-I). researchgate.net

Recent studies have also highlighted the utility of hydroxylamine in the characterization of the extracellular matrix (ECM), a complex assembly of proteins that is often difficult to analyze due to its insolubility. A comparative study of hydroxylamine and cyanogen bromide (CNBr) digestion for insoluble ECM characterization revealed that hydroxylamine digestion followed by trypsin treatment yielded a higher abundance of proteins from various classes, including cellular proteins, collagens, glycoproteins, and proteoglycans, as compared to the CNBr method. nih.gov This suggests that hydroxylamine cleavage can be a superior method for the proteomic analysis of challenging, insoluble protein complexes.

In addition to its application in cleaving Asn-Gly bonds, hydroxylamine has also been utilized in a more specialized proteomics workflow for the selective cleavage of isoaspartyl (isoAsp) peptide bonds. Isoaspartate is a common form of non-enzymatic protein damage. A method has been developed where isoAsp sites are first converted to a succinimide intermediate by the enzyme protein L-isoaspartyl-O-methyltransferase (PIMT), which can then be cleaved by hydroxylamine. This technique allows for the precise localization of isoAsp sites within a protein, which is crucial for understanding the mechanisms of protein degradation and for the quality control of therapeutic proteins.

The efficiency of hydroxylamine cleavage can be influenced by several factors, including pH, temperature, and the concentration of the denaturant. Optimization of these conditions is often necessary to achieve maximal cleavage yield while minimizing undesirable side reactions, such as the modification of asparagine and glutamine residues to hydroxamates.

The following data tables summarize key research findings related to the application of hydroxylamine-mediated cleavage in proteomics.

Table 1: Comparison of Hydroxylamine (NH₂OH) and Cyanogen Bromide (CNBr) Digestion for Insoluble Extracellular Matrix Proteomics

FeatureHydroxylamine (NH₂OH) DigestionCyanogen Bromide (CNBr) Digestion
Average Protein Yield Increase (vs. CNBr)
   Cellular Proteins2.5-fold higherBaseline
   Collagens1.6-fold higherBaseline
   Glycoproteins2.8-fold higherBaseline
   Proteoglycans2.2-fold higherBaseline
Average Missed Trypsin Cleavage Rate 8.3%8.5%

This table is based on data from a study comparing the effectiveness of NH₂OH and CNBr digestion for the proteomic analysis of the insoluble extracellular matrix. nih.gov

Table 2: Efficiency of Hydroxylamine Cleavage of Isoaspartyl (isoAsp) Peptides under Various Conditions

Peptide TypepHTemperature (°C)Cleavage Efficiency (%)
isoAsp Peptides7.04519 - 82
Normal Peptides7.0450 - 7
isoAsp-Ser Peptide (K12')7.56068
Normal Asp-Ser Peptide (K12)7.5601
isoAsp-Ser Peptide (M26')9.04561
Normal Asp-Ser Peptide (M26)9.04510

This table summarizes the cleavage efficiencies of isoaspartyl peptides and their normal counterparts by hydroxylamine following enzymatic conversion to a succinimide intermediate. The data demonstrates the high selectivity of the method for isoAsp sites and the influence of reaction conditions on cleavage yield. nih.gov

Emerging Research Areas and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-hydroxylated compounds, including hydroxyamidines, is an area of active development, with a growing emphasis on green and sustainable chemistry. nih.gov Future research in the synthesis of ethyl 3-(hydroxyamino)-3-iminopropanoate is likely to focus on methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Current synthetic approaches to related structures often involve multi-step procedures. For instance, the synthesis of substituted hydroxyguanidines has been achieved through the annulation chemistry of 2-benzyloxy-guanidine, followed by debenzylation. bath.ac.uk Another approach involves the reaction of 2-benzyloxyguanidine with reagents like chloroacetyl chloride or methyl propiolate to construct heterocyclic systems containing the N-hydroxyguanidine moiety. bath.ac.uk

Future sustainable methodologies could explore:

Biocatalysis: Utilizing enzymes for the synthesis could offer high selectivity and milder reaction conditions, reducing the environmental impact. nih.gov

Flow Chemistry: Continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Alternative Solvents: The use of greener solvents, such as water or bio-derived solvents, is a key aspect of sustainable chemistry. nih.gov Research into the synthesis of nanoparticles using plant extracts and other natural products highlights a trend towards environmentally benign processes that could be adapted for small molecule synthesis. nih.govyoutube.com

Exploration of Unconventional Reactivity Modes and Catalytic Applications

The reactivity of the hydroxyamidine group in this compound is a promising area for exploration. The presence of both a nucleophilic hydroxyamino group and an imine functionality suggests a rich and varied chemical behavior.

N-hydroxy compounds have been investigated as catalysts in oxidation reactions. For example, N-hydroxyphthalimides (NHPI) and their derivatives are effective catalysts for the aerobic oxidation of hydrocarbons. researchgate.net The catalytic activity is linked to the O-H bond dissociation energy (BDE), which can be tuned by introducing electron-donating or electron-withdrawing groups. researchgate.net This suggests that this compound and its analogues could be explored as organocatalysts in various oxidation processes.

Future research could focus on:

Metal Complexation and Catalysis: The hydroxyamidine moiety can act as a ligand for metal ions, opening up possibilities for developing novel metal-based catalysts. The related 8-hydroxyquinoline (B1678124) and its derivatives are well-known for forming stable metal complexes with applications in catalysis and materials science. rroij.com

Frustrated Lewis Pairs: The combination of the basic nitrogen and the acidic N-OH proton could potentially act as a frustrated Lewis pair, enabling the activation of small molecules.

Photoredox Catalysis: Investigating the photochemical properties of this compound could lead to applications in photoredox catalysis.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new applications. Integrated experimental and computational studies are powerful tools for elucidating complex reaction pathways.

For related compounds, mechanistic studies have been conducted to understand their behavior. For example, the Michael addition of amines to nitrostyrenes, leading to a retro-aza-Henry-type process, was investigated using a combination of organic synthesis, characterization experiments, and computational chemistry calculations. nih.govorganic-chemistry.org These studies revealed the role of the solvent in mediating the reaction and the preference for a six-membered transition state. organic-chemistry.org

Future mechanistic studies on this compound could involve:

Kinetic Analysis: Detailed kinetic studies can provide insights into the rate-determining steps of reactions involving the hydroxyamidine group.

Isotope Labeling Studies: Using isotopically labeled reagents can help to trace the path of atoms during a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states, calculate activation energies, and predict reactivity. rsc.org For instance, computational studies on N-hydroxyphthalimide derivatives have been used to correlate their electronic properties with their catalytic activity. researchgate.net

Expanding the Scope of Applications in Chemical Biology and Material Science

The structural features of this compound make it an interesting candidate for applications in both chemical biology and material science.

Chemical Biology: The hydroxyguanidine functionality is a known pharmacophore with antiviral and anticancer activities. nih.gov N-hydroxyguanidine derivatives have been synthesized and shown to be significantly more active than the parent compound, hydroxyguanidine. nih.gov Furthermore, N'-hydroxyamidine analogues have been designed and synthesized as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govnih.govacs.org These compounds have been shown to stimulate T cell proliferation and inhibit tumor cell growth. nih.gov The hydroxyamidine group can also be used as a prodrug strategy to improve the oral bioavailability of strongly basic drugs. nih.gov

Material Science: The ability of the hydroxyamidine group to coordinate with metal ions suggests potential applications in the development of new materials. 8-hydroxyquinoline, a related heterocyclic compound, and its derivatives are known to form fluorescent metal complexes that are used in organic light-emitting diodes (OLEDs). rroij.com The formation of coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or porous properties could be another avenue of exploration.

Design of Next-Generation Analogues with Tuned Properties and Functions

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its properties and functions. The design and synthesis of next-generation analogues will be a key driver of future research.

Structure-activity relationship (SAR) studies on related hydroxyamidine derivatives have shown that small changes to the molecular structure can have a significant impact on biological activity. For example, in the development of IDO1 inhibitors, modifications to the groups attached to the hydroxyamidine core led to significant changes in potency and pharmacokinetic properties. nih.govacs.org Similarly, the synthesis of novel N4-hydroxycytidine analogues, related to the antiviral drug molnupiravir, has been explored to develop new anti-SARS-CoV-2 agents. nih.gov

Future design strategies for analogues of this compound could include:

Varying the Ester Group: Replacing the ethyl group with other alkyl or aryl groups can modulate the compound's lipophilicity and pharmacokinetic profile.

Substitution on the Carbon Backbone: Introducing substituents on the carbon chain can influence the compound's conformation and interaction with biological targets.

Bioisosteric Replacement: Replacing the ester or hydroxyamidine group with other functional groups with similar electronic and steric properties can lead to compounds with improved properties.

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